![molecular formula C16H19NO2 B1275471 N-benzyl-2-(4-methoxyphenoxy)ethanamine CAS No. 55247-60-4](/img/structure/B1275471.png)
N-benzyl-2-(4-methoxyphenoxy)ethanamine
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Description
“N-benzyl-2-(4-methoxyphenoxy)ethanamine” is a chemical compound with the linear formula C16H19O2N1 . It is provided to early discovery researchers as part of a collection of unique chemicals . The buyer assumes responsibility to confirm product identity and/or purity .
Molecular Structure Analysis
The molecular structure of “N-benzyl-2-(4-methoxyphenoxy)ethanamine” can be represented by the SMILES stringCCNCC1=CC=CC=C1OC2=CC=C (OC)C=C2
. This indicates that the compound contains an ethylamine group attached to a benzyl group, which is further connected to a methoxyphenoxy group . Physical And Chemical Properties Analysis
“N-benzyl-2-(4-methoxyphenoxy)ethanamine” is a powder in its physical form . It has a molecular weight of 257.33 . Unfortunately, other physical and chemical properties such as boiling point, melting point, and solubility were not found in the available sources.Safety And Hazards
The safety information for “N-benzyl-2-(4-methoxyphenoxy)ethanamine” indicates that it should be handled under inert gas and protected from moisture . It should be kept away from heat, sparks, open flames, and hot surfaces . It’s also recommended to avoid breathing its dust, fume, gas, mist, vapours, or spray .
properties
IUPAC Name |
N-benzyl-2-(4-methoxyphenoxy)ethanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO2/c1-18-15-7-9-16(10-8-15)19-12-11-17-13-14-5-3-2-4-6-14/h2-10,17H,11-13H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQXVVWVAONGGBU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCCNCC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20396290 |
Source
|
Record name | N-benzyl-2-(4-methoxyphenoxy)ethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20396290 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-2-(4-methoxyphenoxy)ethanamine | |
CAS RN |
55247-60-4 |
Source
|
Record name | N-benzyl-2-(4-methoxyphenoxy)ethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20396290 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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